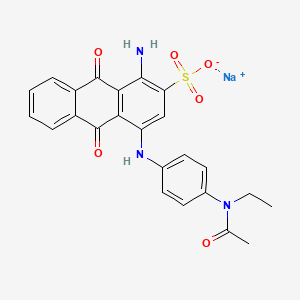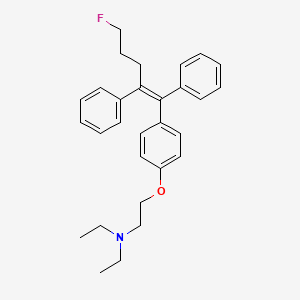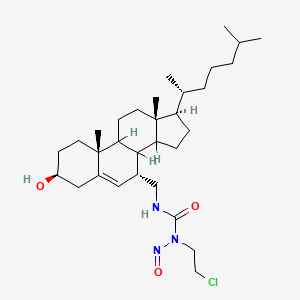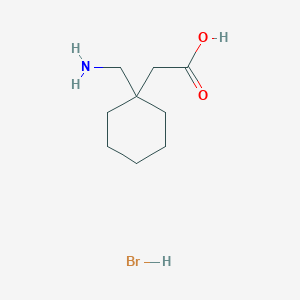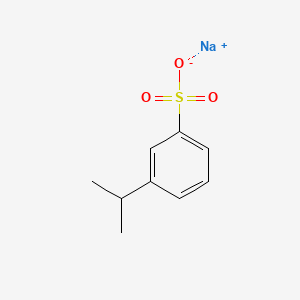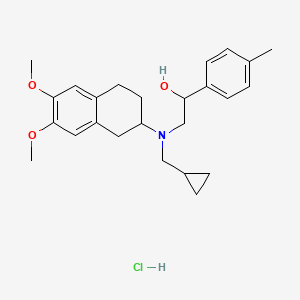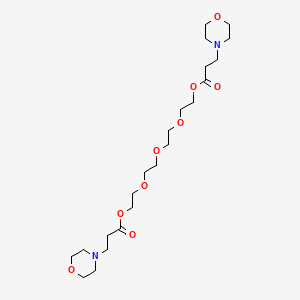
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple ether and ester linkages, as well as morpholine groups. These structural features contribute to its reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired production scale. Industrial production methods are optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The morpholine groups and ester linkages can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives.
Scientific Research Applications
Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) include:
- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) dioctadecanoate
- Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-
- Tetraethylene glycol bis(3-mercaptopropionate)
Uniqueness
What sets this compound) apart from these similar compounds is its combination of ether, ester, and morpholine groups. This unique structure imparts specific reactivity and functionality, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
71487-08-6 |
|---|---|
Molecular Formula |
C22H40N2O9 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(3-morpholin-4-ylpropanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 3-morpholin-4-ylpropanoate |
InChI |
InChI=1S/C22H40N2O9/c25-21(1-3-23-5-9-27-10-6-23)32-19-17-30-15-13-29-14-16-31-18-20-33-22(26)2-4-24-7-11-28-12-8-24/h1-20H2 |
InChI Key |
VPUMVHRPBGQYNP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)OCCOCCOCCOCCOC(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


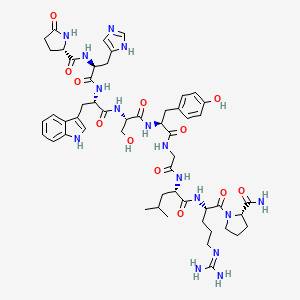
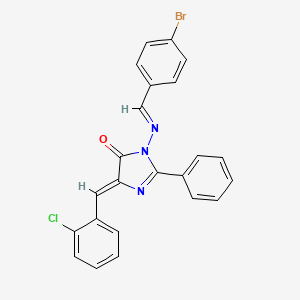
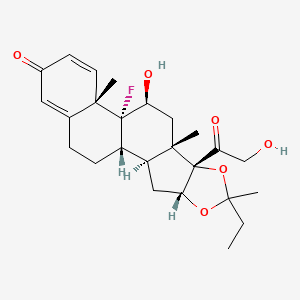
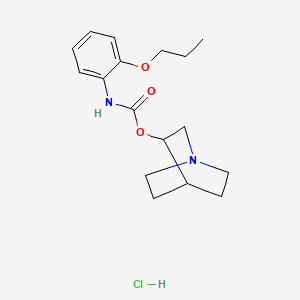
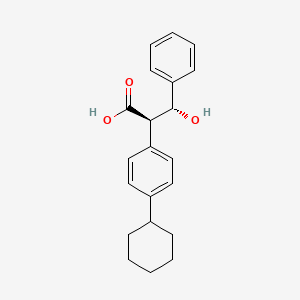
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
